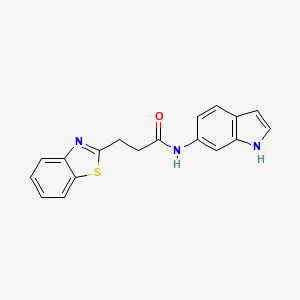

3-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1,3-Benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide is an organic compound that features a benzothiazole ring and an indole moiety connected via a propanamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

Coupling Reaction: The final step involves coupling the benzothiazole and indole units through a propanamide linker

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the amide linkage, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Amino derivatives from the reduction of the amide group.

Substitution: Various substituted benzothiazole and indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

3-(1,3-Benzothiazol-2-yl)propanamide: Lacks the indole moiety, which may reduce its bioactivity.

N-(1H-Indol-6-yl)propanamide: Lacks the benzothiazole ring, potentially altering its chemical reactivity and biological properties.

3-(1,3-Benzothiazol-2-yl)-N-(1H-indol-3-yl)propanamide: Similar structure but with the indole moiety at a different position, which can affect its overall activity.

Uniqueness

3-(1,3-Benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide is unique due to the specific positioning of the benzothiazole and indole rings, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

3-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This compound combines the structural features of benzothiazole and indole, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, cytotoxic effects, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general procedure outlines the synthesis:

-

Preparation of Benzothiazole Derivative :

- A benzothiazole derivative is synthesized via cyclization reactions involving appropriate thioketones and amines.

-

Indole Coupling :

- The benzothiazole derivative is then reacted with an indole derivative in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

-

Purification :

- The product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound exhibits significant cytotoxic effects, as summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCC827 | 6.26 ± 0.33 | Induction of apoptosis |

| NCI-H358 | 6.48 ± 0.11 | Inhibition of cell proliferation |

| MCF-7 | 15.63 | Apoptosis induction and cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound shows potent activity against both non-small cell lung cancer (NSCLC) and breast cancer cell lines.

The mechanisms underlying the biological activity of this compound are multifaceted:

-

Apoptosis Induction :

- Flow cytometry assays have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells, characterized by externalization of phosphatidylserine and activation of caspases.

-

Cell Cycle Arrest :

- The compound has been shown to induce G0/G1 phase arrest in treated cells, preventing progression through the cell cycle and thereby inhibiting proliferation.

- DNA Interaction :

Case Studies

Recent research highlights specific case studies that illustrate the efficacy of this compound:

Study 1: In Vitro Analysis

A study conducted on various cancer cell lines demonstrated that this compound exhibited superior cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. The study utilized both 2D and 3D culture systems to assess efficacy, revealing that the compound was more effective in traditional monolayer cultures than in spheroid models .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the molecular pathways affected by this compound. It was found that treatment led to downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like Bax, indicating a shift towards apoptosis in cancer cells .

Properties

Molecular Formula |

C18H15N3OS |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-N-(1H-indol-6-yl)propanamide |

InChI |

InChI=1S/C18H15N3OS/c22-17(20-13-6-5-12-9-10-19-15(12)11-13)7-8-18-21-14-3-1-2-4-16(14)23-18/h1-6,9-11,19H,7-8H2,(H,20,22) |

InChI Key |

VSEIOCSTYPBQHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=CC4=C(C=C3)C=CN4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.